REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([I:10])=[C:6]([CH:9]=1)[C:7]#[N:8].B.C1COCC1>C1COCC1>[NH2:8][CH2:7][C:6]1[CH:9]=[C:2]([OH:1])[CH:3]=[CH:4][C:5]=1[I:10] |f:1.2|
|
Name
|
|
Quantity
|
245 mg
|
Type
|
reactant
|
Smiles
|
OC=1C=CC(=C(C#N)C1)I
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction is then quenched with 6N HCl
|
Type
|
CUSTOM
|
Details
|
THF is then removed
|
Type
|
EXTRACTION
|
Details
|
The mixture is then extracted with CHCl3/MeOH (9:1)
|
Type
|
CUSTOM
|
Details
|
The organic layer dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C=C(C=CC1I)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 mg | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 32.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |